(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione
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Description
(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C16H14N6O4S and its molecular weight is 386.39. The purity is usually 95%.
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Scientific Research Applications
Thiazolopyrimidine and Purine Derivatives in Medicinal Chemistry
Thiazolopyrimidines and purines, structural relatives to the compound of interest, have been extensively studied for their potential in medicinal chemistry. These heterocyclic compounds are known for their bioisosteric properties to purine, serving as critical scaffolds in drug development due to their ability to interact with various biological targets. For instance, thiazolopyrimidine derivatives are explored for their anticancer activities, showing promise in inhibiting cell proliferation across several cancer cell lines. Such studies underscore the importance of these scaffolds in designing new therapeutic agents with enhanced efficacy and specificity (Islam & Fahmy, 2022).
Application in Synthesis and Chemical Transformations
The synthesis and chemical transformations of thiazolopyrimidines and similar heterocyclic compounds reveal their versatility in organic synthesis. Researchers have developed various methodologies for introducing functional groups, including phosphorylated derivatives, demonstrating the compounds' utility in constructing complex molecules. Such synthetic strategies are crucial for producing compounds with desired biological activities, highlighting the role of these heterocycles in developing new pharmaceuticals and agrochemicals (Abdurakhmanova et al., 2018).
Properties
IUPAC Name |
8-hydroxy-7-[(4-methoxyphenyl)diazenyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-20-11-10(13(23)21(2)16(20)25)22-14(24)12(27-15(22)17-11)19-18-8-4-6-9(26-3)7-5-8/h4-7,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWDBDRRQOJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=C(SC3=N2)N=NC4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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